Losartan Imidazo[1,5-b]isoquinoline Impurity
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Overview
Description
Losartan Imidazo[1,5-b]isoquinoline Impurity is a chemical compound with the molecular formula C22H21ClN6 and a molecular weight of 404.895 g/mol This compound is known for its unique structure, which includes an imidazo[1,5-b]isoquinoline core, a tetrazole ring, and a butyl chain
Mechanism of Action
Target of Action
Losartan Imidazo[1,5-b]isoquinoline Impurity, also known as 3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline, is an impurity of Losartan . Losartan is a non-peptide angiotensin II receptor antagonist . Therefore, it’s plausible that the primary target of this impurity could be the angiotensin II receptor.
Mode of Action
Losartan works by blocking the binding of angiotensin II to its receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the renin-angiotensin system, given its potential interaction with the angiotensin II receptor. By potentially blocking this receptor, it could inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, affecting blood pressure regulation and electrolyte balance .
Result of Action
If it acts similarly to losartan, it could potentially lead to vasodilation and decreased secretion of aldosterone, thereby affecting blood pressure and electrolyte balance .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound.
It’s important to note that this compound is an impurity of Losartan and is primarily used for research and development purposes .
Preparation Methods
The synthesis of Losartan Imidazo[1,5-b]isoquinoline Impurity involves several steps. One common synthetic route includes the following steps :
Formation of the Imidazo[1,5-b]isoquinoline Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,5-b]isoquinoline core.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a reaction with azide compounds under specific conditions.
Attachment of the Butyl Chain: The butyl chain is attached via alkylation reactions.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Losartan Imidazo[1,5-b]isoquinoline Impurity undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Losartan Imidazo[1,5-b]isoquinoline Impurity has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Losartan Imidazo[1,5-b]isoquinoline Impurity can be compared with other similar compounds, such as :
Losartan: A well-known angiotensin II receptor antagonist used in the treatment of hypertension.
Imidazole Derivatives: Compounds with similar imidazole cores, known for their broad range of biological activities.
Tetrazole Derivatives: Compounds containing tetrazole rings, often studied for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6/c1-2-3-8-20-24-21(23)19-12-16-11-14(9-10-15(16)13-29(19)20)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-11H,2-3,8,12-13H2,1H3,(H,25,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKIKNQMNCWQMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)C4=CC=CC=C4C5=NNN=N5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675997 |
Source
|
Record name | 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165276-38-0 |
Source
|
Record name | 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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